molecular formula C10H10O5 B1396599 2-Methoxy-5-(methoxycarbonyl)benzoic acid CAS No. 90183-43-0

2-Methoxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1396599
CAS No.: 90183-43-0
M. Wt: 210.18 g/mol
InChI Key: OSJPAIKJBQLCSE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da . It is also known by other names such as 1,3-Benzenedicarboxylic acid, 4-methoxy-, 1-methyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O5/c1-14-8-4-3-6 (10 (13)15-2)5-7 (8)9 (11)12/h3-5H,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the methoxy and methoxycarbonyl groups on the benzene ring.


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of SGLT2 Inhibitors

2-Methoxy-5-(methoxycarbonyl)benzoic acid derivatives are key intermediates in the synthesis of SGLT2 inhibitors, which are used for diabetes therapy. A practical process using this compound has been developed, demonstrating scalability and significant cost reduction (Zhang et al., 2022).

Chemical Modification in Adsorption Studies

Chemical modification of activated carbon using derivatives of this compound has been investigated. This modification enhances the adsorbent's capacity for removing cobalt from aqueous solutions, highlighting the compound's utility in environmental remediation (Gunjate et al., 2020).

Mass Spectrometry Enhancements

Derivatives of this compound have been used as additives in mass spectrometry. These derivatives improve ion yields and signal-to-noise ratios, particularly for high-mass range analytes, enhancing the efficiency of mass spectrometry analyses (Karas et al., 1993).

Synthesis of Novel Compounds

Electrochemical Applications

In electrochemical studies, derivatives of this compound have been used for modifying electrodes. This modification enhances the sensitivity and selectivity of electrochemical detection of biological analytes, demonstrating the compound's potential in biosensing technologies (Sundaram & Kadir, 2017).

Pharmaceutical Development

This compound is involved in the development of pharmaceutical drugs like Repaglinide, a therapeutic for type 2 diabetes. Its derivatives play a crucial role in the structure-activity relationships of hypoglycemic agents (Grell et al., 1998).

Safety and Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methoxy-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPAIKJBQLCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Crude methyl 3-formyl-4-(methyloxy)benzoate from the previous step was dissolved in 40 mL of dioxane with stirring. Sulfamic acid (5.87 g, 60.5 mmol) in 20 mL of H2O was added to the stirring solution. Sodium chlorite (1.68 g, 80% by weight, 18.6 mmol) in 20 mL of H2O was added dropwise via addition funnel. The reaction was stirred for 40 min and poured into EtOAc and H2O. The layers were separated, and the organic layer was washed with brine. The combined aqueous layers were extracted with EtOAc, and the combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The solid was transferred to an Erlenmeyer flask with the aid of 30-40 mL of DCM. Approximately 50 mL of hexanes was added. Air was blown over the solution to allow most of the DCM to evaporate. Diethyl ether was added (20-30 mL), and the suspension was filtered. The solid was washed with hexanes, collected, and dried to afford 1.96 g (82% over 2 steps) of the desired compound. 1H NMR (400 MHz, DMSO-d6): δ 12.92 (br s, 1H), 8.22 (d, J=2.2 Hz, 1H), 8.07 (dd, J=8.8, 2.2 Hz, 1H), 7.24 (d, J=8.8 Hz, 1H), 3.88 (s, 3H), 3.82 (s, 3H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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